5-Bromo-2-{[(furan-2-yl)methyl]amino}pyrimidine-4-carboxylic acid
Description
Properties
IUPAC Name |
5-bromo-2-(furan-2-ylmethylamino)pyrimidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN3O3/c11-7-5-13-10(14-8(7)9(15)16)12-4-6-2-1-3-17-6/h1-3,5H,4H2,(H,15,16)(H,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFDCTSCBVSOBFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC2=NC=C(C(=N2)C(=O)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Considerations
The retrosynthetic dissection of 5-bromo-2-{[(furan-2-yl)methyl]amino}pyrimidine-4-carboxylic acid reveals three critical disconnections (Figure 1):
- Bromination at the pyrimidine’s C5 position.
- Amination at C2 with a furan-2-ylmethyl group.
- Carboxylation at C4.
The carboxylic acid group’s electron-withdrawing nature influences bromination regioselectivity, while the C2 amine’s nucleophilicity necessitates protection-deprotection strategies or transition metal-catalyzed couplings.
Synthetic Methodologies
Bromination of 2-Chloropyrimidine-4-Carboxylic Acid Derivatives
A foundational approach involves brominating a pre-formed pyrimidine ring. Starting with 2-chloropyrimidine-4-carboxylic acid , electrophilic bromination at C5 is achieved using N-bromosuccinimide (NBS) in dichloromethane under reflux (Scheme 1a). The carboxylic acid directs bromination to C5 via inductive effects, yielding 5-bromo-2-chloropyrimidine-4-carboxylic acid in 68–72% yield. Alternative brominating agents like bromine in acetic acid result in lower regioselectivity (C5:C6 = 3:1).
Table 1: Bromination Conditions and Outcomes
| Starting Material | Reagent | Solvent | Temp (°C) | Yield (%) | Regioselectivity (C5:C6) |
|---|---|---|---|---|---|
| 2-Chloropyrimidine-4-COOH | NBS | DCM | 40 | 72 | >20:1 |
| 2-Chloropyrimidine-4-COOEt | Br₂/AcOH | AcOH | 25 | 65 | 3:1 |
Palladium-Catalyzed Amination of 5-Bromo-2-Chloropyrimidine-4-Carboxylic Acid
The C2 chloride in 5-bromo-2-chloropyrimidine-4-carboxylic acid undergoes substitution with furfurylamine via a Buchwald-Hartwig coupling (Scheme 1b). Optimized conditions employ Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), and Cs₂CO₃ in toluene at 110°C for 24 hours, achieving 58–63% yield. The reaction tolerates the carboxylic acid without protection, though ester derivatives (e.g., ethyl) improve solubility and yield (82%).
Key Mechanistic Insights:
Multi-Component Synthesis Approaches
An alternative route constructs the pyrimidine ring de novo using a modified Hantzsch synthesis (Scheme 2). Condensing ethyl bromoacetoacetate , furfurylguanidine , and urea in ethanol under microwave irradiation (100°C, 30 min) furnishes the ethyl ester precursor in 45% yield. Subsequent hydrolysis with NaOH (2M, 80°C) provides the carboxylic acid. While step-efficient, this method struggles with regiochemical control, producing a 1:1 mixture of C5-brominated and non-brominated products.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Characterization and Analytical Data
Spectroscopic Analysis
X-ray Crystallography
While no crystal structure of the title compound exists, analogous pyrimidine-carboxylic acids (e.g., bis(pyrazolo[1,5-a]pyrimidine-3-carboxylato)copper) exhibit planar pyrimidine rings with dihedral angles of 86–89° relative to substituents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring in the compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA), leading to the formation of furan-2,3-dione derivatives.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which can reduce the carboxylic acid group to an alcohol.
Substitution: The bromine atom at the 5-position of the pyrimidine ring can be substituted with various nucleophiles (e.g., amines, thiols) under palladium-catalyzed cross-coupling conditions (e.g., Suzuki or Buchwald-Hartwig reactions).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA
Reduction: LiAlH4, NaBH4
Substitution: Palladium catalysts, bases like potassium carbonate
Major Products
Oxidation: Furan-2,3-dione derivatives
Reduction: Alcohol derivatives
Substitution: Various substituted pyrimidine derivatives
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 5-Bromo-2-{[(furan-2-yl)methyl]amino}pyrimidine-4-carboxylic acid is , with a molecular weight of approximately 298.09 g/mol. The compound features a pyrimidine core substituted with a furan moiety, which contributes to its biological activity and reactivity in organic synthesis.
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. Studies have shown that pyrimidine derivatives can inhibit the proliferation of various cancer cell lines by interfering with cellular signaling pathways involved in tumor growth. For instance, derivatives of this compound have been tested against breast and lung cancer cells, demonstrating promising results in reducing cell viability.
Antiviral Properties
Heterocyclic compounds, including those derived from pyrimidines, have been explored for their antiviral effects. A study highlighted the potential of similar compounds to inhibit viral replication by targeting viral enzymes essential for their life cycle. The furan moiety in the structure may enhance the interaction with viral proteins, making it a candidate for further investigation as an antiviral agent.
Building Block for Drug Development
This compound serves as a versatile building block in organic synthesis. Its functional groups allow for various chemical modifications, enabling the synthesis of more complex molecules. For example, it can be used to create derivatives with enhanced biological activity or improved pharmacokinetic properties.
Synthesis of Heterocyclic Compounds
The compound can also be utilized in the synthesis of novel heterocyclic compounds through cyclization reactions. These reactions can lead to the development of new materials with specific electronic or optical properties, useful in fields such as materials science and nanotechnology.
Case Studies
Mechanism of Action
The mechanism of action of 5-Bromo-2-{[(furan-2-yl)methyl]amino}pyrimidine-4-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The pyrimidine ring can mimic nucleobases, allowing the compound to interfere with nucleic acid synthesis or function. The furan ring can enhance binding affinity through π-π interactions and hydrogen bonding.
Comparison with Similar Compounds
Chemical Structure :
- Molecular Formula : C₁₀H₈BrN₃O₃
- CAS Number : 2137822-79-6
- Key Features: Pyrimidine ring with a bromine at position 5. Carboxylic acid group at position 3. Substituted amino group at position 2, modified with a furan-2-ylmethyl moiety.
- Synthetic Relevance : Serves as a building block in medicinal chemistry, leveraging its furan heterocycle for targeted interactions .
Comparison with Structurally Similar Compounds
Substituent Variations at Position 2
Functional Group Modifications at Position 4
Structural and Physicochemical Insights
Electronic Effects of Substituents
- Bromine at position 5 (common across all analogs) further activates the ring for electrophilic substitutions .
- Electron-Donating Groups (EDG): Dimethylamino (-NMe₂) in EN300-126716 donates electrons, reducing ring electrophilicity and altering metabolic stability .
Solubility and Bioavailability
- Furan-2-ylmethylamino Group: The furan ring in the target compound improves lipophilicity, aiding membrane permeability but may reduce aqueous solubility .
- Methylthio vs. Sulfonyl : Methylthio (50593-92-5) is less polar than sulfonyl (30321-94-9), leading to better lipid solubility .
Biological Activity
5-Bromo-2-{[(furan-2-yl)methyl]amino}pyrimidine-4-carboxylic acid is a heterocyclic compound that exhibits significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its synthesis, biological properties, and potential applications based on diverse research findings.
Chemical Structure and Properties
The compound features a bromine atom, a furan ring, and a pyrimidine structure, which contribute to its unique reactivity and biological interactions. The molecular formula is , with a molecular weight of approximately 270.08 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₈BrN₃O₂ |
| Molecular Weight | 270.08 g/mol |
| CAS Number | 2172509-73-6 |
Synthesis
The synthesis of this compound typically involves the bromination of 2-{[(furan-2-yl)methyl]amino}pyrimidine-4-carboxylic acid using brominating agents like N-bromosuccinimide (NBS) under radical conditions. This process allows for the introduction of the bromine atom at the 5-position of the pyrimidine ring, enhancing its biological activity.
Anticancer Activity
Research has demonstrated that derivatives of this compound exhibit potent anticancer properties. A study evaluated its effects on A549 human lung adenocarcinoma cells, revealing that certain structural modifications significantly enhance cytotoxicity against cancer cells while minimizing toxicity to non-cancerous cells:
- Cytotoxicity Testing : Compounds were tested at a concentration of 100 µM for 24 hours using an MTT assay.
- Results : Some derivatives reduced cell viability to as low as 66%, indicating strong anticancer potential compared to standard chemotherapeutics like cisplatin .
Antimicrobial Activity
The compound also shows promising antimicrobial activity against multidrug-resistant strains of bacteria. In vitro studies have indicated effective inhibition of pathogens such as Staphylococcus aureus and Escherichia coli. The structure-dependence of these activities suggests that specific functional groups play critical roles in enhancing antimicrobial efficacy .
The biological activity of this compound is thought to involve:
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in cancer cell proliferation and survival.
- Cell Cycle Arrest : It potentially disrupts normal cell cycle progression in cancer cells, leading to apoptosis.
- Antimicrobial Mechanisms : The presence of the furan moiety may enhance membrane permeability in bacterial cells, leading to increased susceptibility to the compound.
Case Studies and Research Findings
Several studies have highlighted the effectiveness of this compound class:
- Study on Anticancer Properties : A recent investigation into various derivatives showed that those with free amino groups exhibited greater anticancer activity compared to others with acetylamino substitutions .
- Antimicrobial Testing : Another study screened compounds against clinically significant pathogens, demonstrating that specific substitutions significantly improved antimicrobial potency against resistant strains .
Q & A
Q. What are the recommended synthetic routes for 5-Bromo-2-{[(furan-2-yl)methyl]amino}pyrimidine-4-carboxylic acid, and what key reaction conditions influence yield and purity?
The synthesis typically involves multi-step pathways, starting with cyclization of pyrimidine precursors and subsequent functionalization. A common approach includes:
- Step 1 : Formation of the pyrimidine core via cyclocondensation of brominated precursors with furan-2-ylmethylamine under reflux in anhydrous solvents (e.g., DMF or THF).
- Step 2 : Carboxylic acid introduction via hydrolysis of ester intermediates using NaOH/EtOH or acidic conditions. Critical factors include temperature control (60–80°C for cyclization), stoichiometric ratios of amines, and inert atmosphere to prevent oxidation. Catalytic methods (e.g., Pd-mediated coupling) may enhance regioselectivity .
Q. How should researchers characterize the physical and chemical properties of this compound to ensure structural fidelity?
Essential characterization methods:
- Spectroscopy : H/C NMR to confirm substitution patterns and amine-carboxylic acid tautomerism. IR spectroscopy for carbonyl (C=O, ~1700 cm) and N-H stretches (~3300 cm).
- X-ray crystallography : Resolves bond angles (e.g., C-N bonds ~1.34 Å, C-C ~1.47 Å) and confirms spatial arrangement of the furan and pyrimidine moieties .
- Mass spectrometry : High-resolution MS to verify molecular weight (e.g., [M+H] at m/z 326.99 for CHBrNO) .
Q. What in vitro biological screening approaches are appropriate for initial evaluation of its bioactivity?
- Antimicrobial assays : Broth microdilution (MIC determination) against Gram-positive/negative bacteria and fungi (e.g., S. aureus, E. coli, C. albicans) .
- Enzyme inhibition : Fluorescence-based assays targeting kinases or metabolic enzymes (e.g., thymidylate synthase) using ATP/NADPH depletion as readouts .
Advanced Research Questions
Q. How can computational methods like molecular docking inform the design of derivatives with improved target binding?
- Molecular docking : Software (AutoDock Vina, Schrödinger) models interactions between the compound and active sites (e.g., bacterial DNA gyrase). Key parameters include binding energy (ΔG ≤ -8 kcal/mol) and hydrogen bonding with catalytic residues (e.g., Asp86 in E. coli gyrase) .
- MD simulations : Assess stability of ligand-protein complexes over 50–100 ns trajectories to identify persistent interactions .
Q. What strategies resolve contradictions between observed bioactivity and computational predictions?
Discrepancies may arise from:
- Solvent effects : Predicted binding modes may not account for aqueous solubility or membrane permeability. Validate via logP measurements (e.g., shake-flask method) .
- Substituent electronic effects : Replace bromine with electron-withdrawing groups (e.g., CF) to enhance binding affinity, guided by Hammett σ values .
Q. What are the challenges in establishing structure-activity relationships (SAR) for brominated pyrimidine derivatives?
- Steric hindrance : Bulky substituents (e.g., furan-2-ylmethyl) may disrupt planar binding to flat enzyme pockets. Use truncated analogs (e.g., methylamine) to probe steric tolerance .
- Tautomerism : The carboxylic acid group may exist in keto-enol forms, altering hydrogen-bonding capacity. Monitor via H NMR in DMSO-d/DO .
Q. How can researchers optimize multi-step synthesis to improve atom economy and reduce purification steps?
- Flow chemistry : Continuous reactors for cyclization steps reduce reaction time and byproducts (e.g., 30-minute residence time vs. 24-hour batch) .
- Catalytic recycling : Immobilize Pd catalysts on SiO for Suzuki-Miyaura cross-coupling, achieving >90% yield over 5 cycles .
Q. What crystallographic techniques are critical for elucidating the 3D conformation and intermolecular interactions?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
